![molecular formula C17H22ClNO3 B2824676 Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate CAS No. 1260885-80-0](/img/structure/B2824676.png)
Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group, a 2-chlorophenylmethyl group, and a ketone functional group. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the 2-Chlorophenylmethyl Group: This step involves the alkylation of the piperidine ring with a 2-chlorobenzyl halide under basic conditions.
Formation of the Ketone Group: The ketone functional group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the Tert-Butyl Ester Group: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
化学反应分析
Types of Reactions:
Oxidation: The ketone group in the compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The 2-chlorophenylmethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules with potential biological activities.
Catalysis: It may serve as a ligand or catalyst in certain chemical reactions.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biological Studies: It can be used in studies to understand the interactions between piperidine derivatives and biological targets such as enzymes or receptors.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It could be explored for use in agrochemicals, such as pesticides or herbicides.
作用机制
The mechanism of action of tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s piperidine ring and 2-chlorophenylmethyl group may play key roles in binding to these targets, potentially modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise pathways and molecular interactions involved.
相似化合物的比较
Piperidine Derivatives: Compounds such as piperidine, 4-piperidone, and N-substituted piperidines share structural similarities with tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate.
Phenylmethyl Substituted Compounds: Compounds with phenylmethyl groups, such as benzyl chloride and benzyl alcohol, have similar substitution patterns.
Uniqueness:
Structural Features: The combination of a piperidine ring, a 2-chlorophenylmethyl group, and a tert-butyl ester group is unique and may confer distinct biological activities and chemical reactivity.
The compound’s unique structure makes it a valuable candidate for drug development and other scientific research applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3/c1-17(2,3)22-16(21)19-9-8-15(20)13(11-19)10-12-6-4-5-7-14(12)18/h4-7,13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZLLCBDFIWOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2-methoxyphenyl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2824593.png)
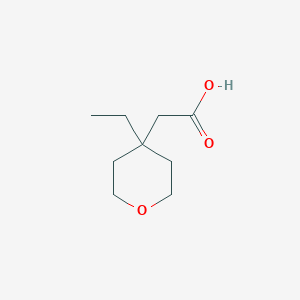

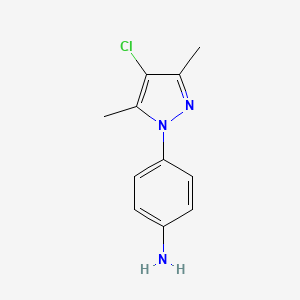
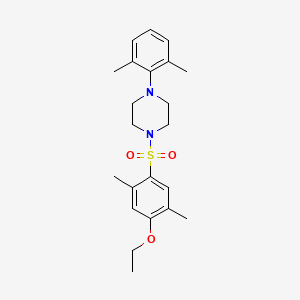
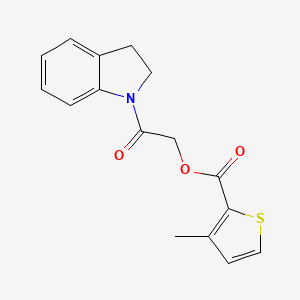
![1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2824603.png)
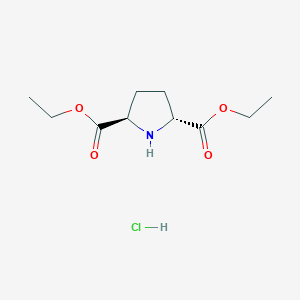
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide](/img/structure/B2824605.png)
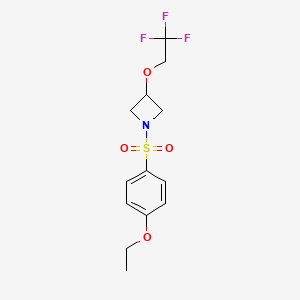
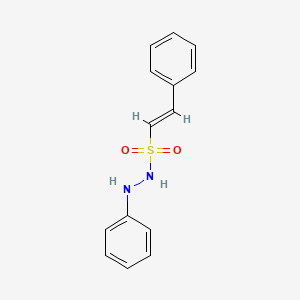
![N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2824610.png)
![N-(3-fluoro-4-methylphenyl)-2-({9-[(3-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2824613.png)

